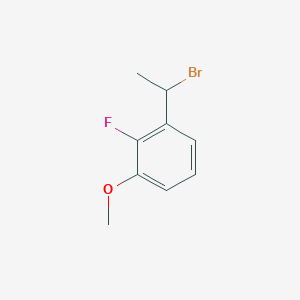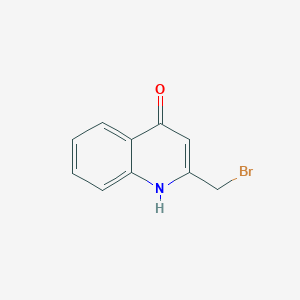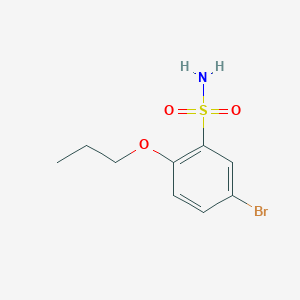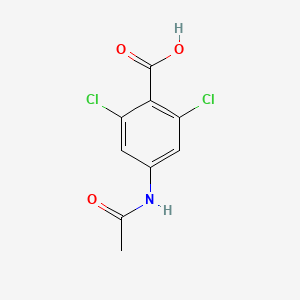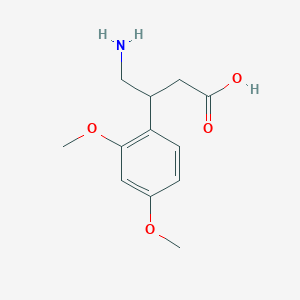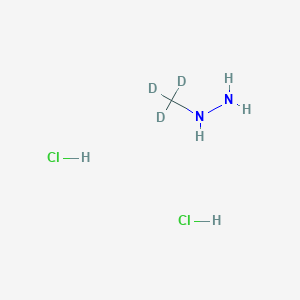
(2H3)methylhydrazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2H3)methylhydrazine dihydrochloride is a chemical compound with the molecular formula CH7ClN2 and a molecular weight of 82.53 g/mol . It is a deuterated form of methylhydrazine, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of (2H3)methylhydrazine dihydrochloride typically involves the methylation of hydrazine. One common method includes the reaction of hydrazine monohydrochloride with methanol in the presence of a catalyst. The reaction mixture is heated to facilitate the methylation process, resulting in the formation of methylhydrazinium hydrochloride .
Industrial Production Methods: Industrial production of methylhydrazine often employs the Raschig process, which involves the reaction of sodium hypochlorite with ammonia to produce chloramine. This chloramine then reacts with monomethylamine to yield monomethylhydrazine . The process is known for its good reaction selectivity, low reaction pressure, and environmental friendliness.
化学反应分析
Types of Reactions: (2H3)methylhydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: It can participate in substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrogen oxides, while substitution reactions can produce various substituted hydrazines .
科学研究应用
(2H3)methylhydrazine dihydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic tool.
Industry: Utilized in the production of pesticides, water treatment chemicals, and other industrial applications
作用机制
The mechanism of action of (2H3)methylhydrazine dihydrochloride involves its interaction with molecular targets and pathways within biological systems. It can act as an enzyme inhibitor, affecting various metabolic processes. The specific pathways and targets depend on the context of its use, such as in enzyme studies or pharmaceutical research .
相似化合物的比较
- Monomethylhydrazine
- Dimethylhydrazine (both symmetrical and unsymmetrical)
- Trimethylhydrazine
- Tetramethylhydrazine
Uniqueness: (2H3)methylhydrazine dihydrochloride is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and kinetic isotope effects. This makes it particularly valuable in research settings where isotopic labeling is required .
属性
分子式 |
CH8Cl2N2 |
|---|---|
分子量 |
122.01 g/mol |
IUPAC 名称 |
trideuteriomethylhydrazine;dihydrochloride |
InChI |
InChI=1S/CH6N2.2ClH/c1-3-2;;/h3H,2H2,1H3;2*1H/i1D3;; |
InChI 键 |
HTAWQGONZIWLRC-GXXYEPOPSA-N |
手性 SMILES |
[2H]C([2H])([2H])NN.Cl.Cl |
规范 SMILES |
CNN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


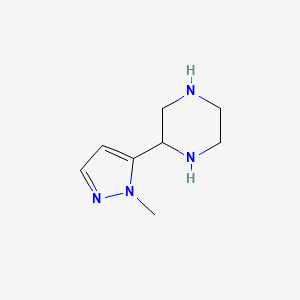


![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine](/img/structure/B13512681.png)


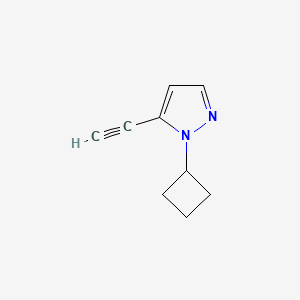
![[3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride](/img/structure/B13512694.png)
